molecular formula C12H12N2O B1519024 4-(Benzyloxy)pyridin-3-amine CAS No. 1040314-69-9

4-(Benzyloxy)pyridin-3-amine

Cat. No.: B1519024
CAS No.: 1040314-69-9
M. Wt: 200.24 g/mol
InChI Key: WSMGCHYPHRQNEG-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)pyridin-3-amine” is an organic compound that belongs to the class of aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds structurally related to "4-(Benzyloxy)pyridin-3-amine" have been investigated for their roles in catalyzing C-N bond-forming cross-coupling reactions, which are pivotal in constructing complex organic molecules. For instance, copper catalyst systems utilizing aryl halides and arylboronic acids in the presence of amines have been developed for efficient and recyclable protocols in organic synthesis (Kantam et al., 2013). These methodologies are crucial for the pharmaceutical industry and material science, where precise synthetic pathways are required to design and manufacture active pharmaceutical ingredients and novel materials.

Medicinal Chemistry

Heterocyclic compounds, including pyridine derivatives, are of significant interest in drug discovery due to their diverse pharmacological activities. The pyranopyrimidine core, closely related to pyridine structures, has been highlighted for its importance in medicinal and pharmaceutical industries, given its broad synthetic applications and bioavailability. Research has focused on developing synthetic pathways for substituted derivatives of these cores, aiming to explore their potential in treating various diseases (Parmar et al., 2023). Such efforts underscore the relevance of pyridine and its derivatives in synthesizing biologically active molecules that could lead to new therapeutic agents.

Material Science

In the realm of material science, compounds with heterocyclic structures similar to "this compound" have been explored for their optoelectronic properties. Specifically, quinazoline and pyrimidine derivatives have been used to create novel optoelectronic materials, demonstrating the versatility of heterocyclic compounds in fabricating devices such as organic light-emitting diodes (OLEDs) and solar cells (Lipunova et al., 2018). This area of research highlights the potential of pyridine derivatives in developing materials with specific electronic and photonic properties, contributing to advances in technology and sustainable energy solutions.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular stress response pathways, respectively .

Mode of Action

It’s likely that the compound interacts with its targets through a process of binding at the active site, leading to modulation of the target’s activity . This can result in changes to cellular processes controlled by these targets.

Biochemical Pathways

Based on its potential targets, it may influence pathways related to inflammation and stress response . The downstream effects of these pathway modulations would depend on the specific cellular context.

Result of Action

The molecular and cellular effects of 4-(Benzyloxy)pyridin-3-amine’s action would depend on the specific targets it interacts with and the pathways it affects. Potential effects could include modulation of inflammation and stress response pathways, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Properties

IUPAC Name

4-phenylmethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMGCHYPHRQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651783
Record name 4-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040314-69-9
Record name 4-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture containing 4-(benzyloxy)-3-nitropyridine (7.2 g, 31.3 mmol) and zinc powder (6.1 g, 91.0 mmol) was added acetic acid (7.2 mL, 7.5 mmol). The mixture was stirred for 6 h at room temperature, filtered and concentrated. The resultant residue was dissolved in ethyl acetate (300 mL), washed with aqueous, saturated ammonium chloride (3×100 mL), washed with brine (100 mL), dried over MgSO4, filtered and concentrated to afford 4-(benzyloxy)pyridin-3-amine as an orange oil which was used without further purification. 1H NMR (500 MHz, DMSO-D6) δ ppm 7.91 (s, 1H), 7.72 (d, J=5.49 Hz, 1H), 7.50 (d, J=7.63 Hz, 2H), 7.41 (t, J=7.32 Hz, 2H), 7.34 (s, 1H), 7.03 (d, J=5.49 Hz, 1H), 5.24 (s, 2H), 5.13 (s, 2H). LCMS: retention time: 1.372 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna, 10 micron, C18, 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% CH3CN/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% CH3CN/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 201 (MH+).
Quantity
7.2 g
Type
reactant
Reaction Step One
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6.1 g
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catalyst
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7.2 mL
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reactant
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Synthesis routes and methods II

Procedure details

4-(benzyloxy)-3-nitropyridine (15 g, 65 mmol, 1 eq) was dissolved in THF, then Raney Nickel (2.25 g, 10% w/w) (washed with THF) was added under nitrogen atmosphere and the reaction was stirred at room temperature with 2 kg hydrogen pressure for 6 h. The reaction solution was filtered through celite and the filtrate was concentrated under vacuum to get brown oil. The product was taken to the next step without purification. Yield: 12.3 g (94%). 1HNMR (400 MHz, DMSO-d6): δ 4.86 (s, 2H), 5.18 (s, 2H), 6.88 (d, 1H, J=5.32 Hz), 7.31 (t, 1H, J=3.90 Hz), 7.4 (t, 2H, J=5.08 Hz), 7.5 (t, 2H, J=8.08 Hz), 7.71 (d, J=2.05 Hz, 1H), 7.89 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Quantity
2 kg
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reactant
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Quantity
2.25 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-(benzyloxy)-3-nitropyridine (42.0 g, 0.18 mol), Fe (30.6 g, 0.55 mol) and NH4Cl (48.8 g, 0.91 mol) in MeOH:THF:H2O=(2:2:1, 750 mL) was stirred at reflux for 3 h. After being filtered and concentrated in vacuum, the residue was purified by column chromatography (DCM:MeOH=10:1) to give to give the pure 4-(benzyloxy)pyridin-3-amine (29.5 g, yield: 80.7%). 1H-NMR (CDCl3, 400 MHz) δ 8.25 (s, 1H), 7.88 (s, 1H), 7.20˜7.65 (m, 5H), 6.89 (s, 1H), 5.18 (s, 2H). MS (M+H)+: 201.
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Quantity
30.6 g
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catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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